molecular formula C27H23NO6 B2738256 8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 904433-95-0

8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one

Cat. No. B2738256
CAS RN: 904433-95-0
M. Wt: 457.482
InChI Key: ZREPBDNDVYAGET-UHFFFAOYSA-N
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Description

8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C27H23NO6 and its molecular weight is 457.482. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one, due to its complex structure, is likely involved in the synthesis and study of derivative compounds with potential biological activities. For instance, the synthesis of 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol, isoaaptamine, a PKC inhibitor isolated from sponge, showcases the types of methodologies that might be applied in the creation and manipulation of such complex quinoline derivatives. This compound and its analogs, including aaptamine and several methylenedioxy analogues, highlight the diversity of potential applications in pharmacology and chemistry research (Walz & Sundberg, 2000).

Structural and Spectral Characterization

Research into compounds like 8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one often includes detailed structural and spectral characterization to elucidate their properties. Studies on the synthesis, structural, and spectral assignment of oxoisoaporphines, for instance, provide insights into the methodologies used for characterizing similar complex molecules. These studies employ a variety of spectroscopic techniques, including NMR and X-ray diffraction, to fully understand the compounds' structures and reactivities (Sobarzo-Sánchez et al., 2005).

Antioxidant and Biological Activities

Further scientific research might explore the biological activities of derivatives of such complex quinolines. For example, the characterization of antioxidant alkaloids and phenolic acids from various natural sources, including anthocyanin-pigmented rice, demonstrates the potential for discovering significant antioxidant properties in complex quinoline derivatives. These studies suggest that the antioxidant activity could be a key area of interest for compounds similar to 8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one, providing a foundation for future research into their possible health benefits (Chung & Shin, 2007).

properties

IUPAC Name

8-(4-methoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6/c1-31-19-8-6-18(7-9-19)26(29)22-16-28(15-17-4-3-5-20(12-17)32-2)23-14-25-24(33-10-11-34-25)13-21(23)27(22)30/h3-9,12-14,16H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREPBDNDVYAGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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